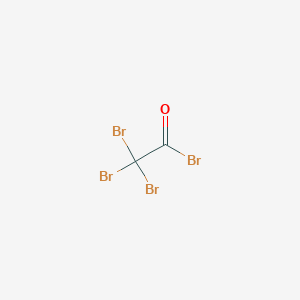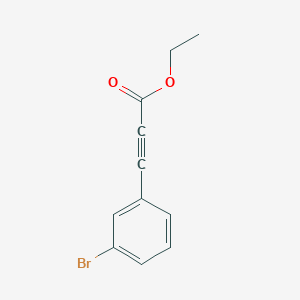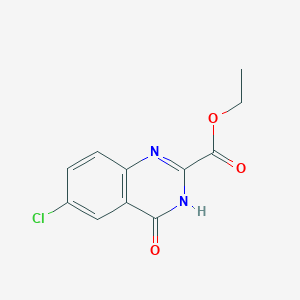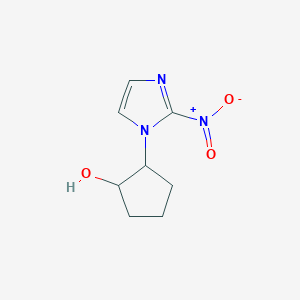
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol is a compound that features a nitroimidazole moiety attached to a cyclopentanol ring. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitro group in the imidazole ring is crucial for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol typically involves the nitration of imidazole followed by the attachment of the cyclopentanol ring. One common method involves the reaction of 2-nitroimidazole with cyclopentanone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the cyclopentanol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-amino-1H-imidazol-1-yl)cyclopentan-1-ol .
Scientific Research Applications
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and fungi.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms . These reactive intermediates can interact with DNA, proteins, and other cellular structures, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antifungal properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol is unique due to its specific structure, which combines the nitroimidazole moiety with a cyclopentanol ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .
Properties
CAS No. |
88135-09-5 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(2-nitroimidazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)10-5-4-9-8(10)11(13)14/h4-7,12H,1-3H2 |
InChI Key |
CNNLTFHCFGWEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)N2C=CN=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

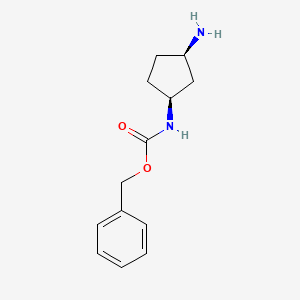
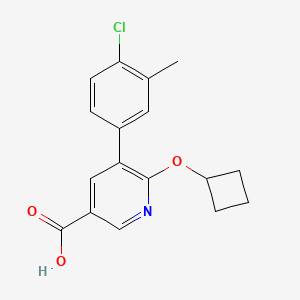
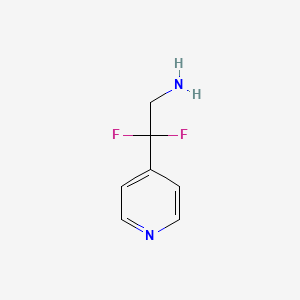
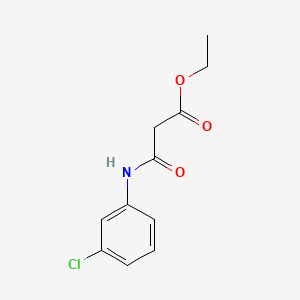
![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)
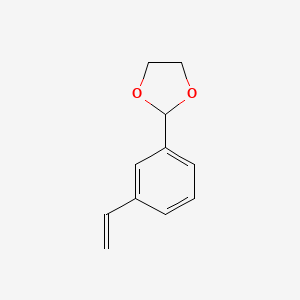
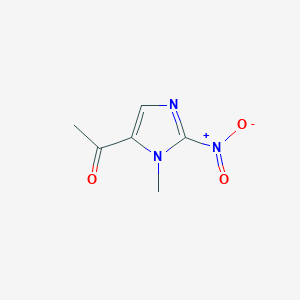
![Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate](/img/structure/B8690552.png)
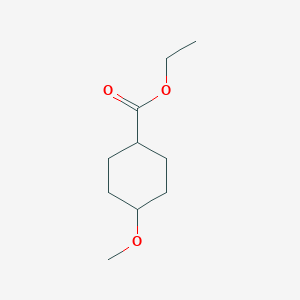
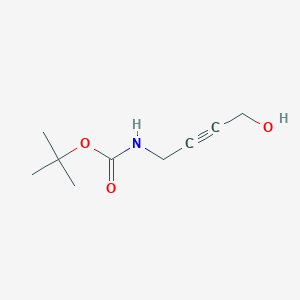
![9-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8690575.png)
